[3-(Trifluoromethyl)adamantan-1-yl]methanamine
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-adamantyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16/h8-9H,1-7,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXIOOSUIVMGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Nitrile Intermediate and Reduction
This method involves three main steps starting from 3-(trifluoromethyl)adamantane-1-carboxylic acid:
Step 1: Conversion of Carboxylic Acid to Amide
The acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with aqueous ammonia to yield the amide intermediate in approximately 84% yield.Step 2: Dehydration of Amide to Nitrile
The amide is dehydrated by refluxing with thionyl chloride and a catalytic amount of dimethylformamide (DMF), producing 3-(trifluoromethyl)adamantane-1-carbonitrile with about 80% yield.Step 3: Reduction of Nitrile to Methanamine
The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether under reflux conditions for 24 hours, affording the target amine as its hydrochloride salt in 88% isolated yield.
This route provides an overall efficient and high-yielding synthesis of the amine 12, with yields optimized at each step (Scheme 5 in the source). The final product melts at approximately 310 °C (decomposition) and is well-characterized by NMR spectroscopy.
Curtuis Rearrangement Route from Carboxylic Acid
An alternative and convenient synthetic approach involves the Curtuis rearrangement of the carboxylic acid derivative:
The 3-(trifluoromethyl)adamantane-1-carboxylic acid is first converted to the acid chloride by reaction with thionyl chloride and catalytic DMF.
The acid chloride is then treated with aqueous sodium azide (NaN₃) at 0 °C to form the acyl azide intermediate.
Upon refluxing in benzene, the acyl azide undergoes Curtuis rearrangement to yield the amine product after acidic workup, isolated as the hydrochloride salt.
This method achieves up to 90% yield for the conversion of acid chloride to the amine 9. It is a relatively straightforward process that avoids the use of LiAlH₄ and provides a direct route from the acid to the amine.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Carboxylic acid to acid chloride | SOCl₂, DMF (cat.), room temperature, 4 h | Acid chloride | Crude used directly | Efficient conversion |
| Acid chloride to amide | Aqueous NH₃, room temperature | Amide (10) | 84 | Almost pure product |
| Amide to nitrile | SOCl₂, catalytic DMF, reflux | Nitrile (11) | 80 | Dehydration step |
| Nitrile reduction to amine | LiAlH₄, diethyl ether, reflux, 24 h | Amine hydrochloride (12) | 88 | Smooth reduction |
| Acid chloride to acyl azide | NaN₃, aqueous, 0 °C to room temperature | Acyl azide | Intermediate | Used directly in next step |
| Acyl azide rearrangement to amine | Reflux in benzene, then acidic hydrolysis | Amine hydrochloride (9) | 90 | Curtuis rearrangement |
Analytical and Characterization Data
-
- 3-(Trifluoromethyl)adamantane-1-carboxylic acid: 142–143 °C
- Amine hydrochloride (12): 310 °C (decomposition)
-
- ^1H NMR, ^13C NMR, and ^19F NMR spectra confirm the presence of trifluoromethyl group and adamantane framework.
- Characteristic signals include the trifluoromethyl carbon resonance at ~128 ppm with large coupling constants in ^13C NMR and a ^19F NMR signal around –83 ppm.
-
- Consistent with calculated values for C, H, and F content, confirming purity.
Research Findings and Optimization Notes
Attempts to prepare the amine via Hofmann rearrangement of the amide or treatment of intermediates with formamide followed by acidic hydrolysis were unsuccessful or gave only trace amounts of the desired amine.
The Curtuis rearrangement method and the nitrile reduction route were found superior in yield and practicality.
The nitrile reduction step with LiAlH₄ is highly efficient and provides a smooth conversion under reflux conditions without significant side reactions.
The Curtuis rearrangement route benefits from fewer steps and avoids strong reducing agents but requires careful handling of azides and reflux conditions.
Both methods enable multi-gram scale synthesis, suitable for further medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)adamantan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The adamantane core provides structural stability, while the methanamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 1-(Aminomethyl)adamantane (Adamantan-1-ylmethanamine)
- Structure : Adamantane core with a methanamine group at the 1-position.
- Key Differences : Lacks the 3-CF₃ group.
- Properties : Lower lipophilicity (logP ~2.1 estimated) compared to the trifluoromethyl derivative. Used as a precursor in synthesis .
- Applications : Intermediate in drug discovery; lacks the electronic effects of CF₃.
b) 3-(Adamantan-1-yl)propan-1-amine Hydrochloride
- Structure : Adamantane with a three-carbon propylamine chain.
- Key Differences : Longer alkyl chain increases flexibility and reduces steric hindrance.
- Properties : Higher molecular weight (229.7 g/mol vs. ~245.3 g/mol for the target compound). Enhanced solubility in polar solvents due to the hydrochloride salt .
- Synthesis : Prepared via arylamination of adamantane bromides with amines .
c) Adamantan-1-yl(2,4,6-trimethylphenyl)methanamine
- Structure : Adamantane linked to a methanamine group and a bulky 2,4,6-trimethylphenyl substituent.
- Properties : Molecular weight 283.45 g/mol; higher steric demand compared to the CF₃-substituted derivative .
d) 4-(Trifluoromethyl)benzylamine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (Estimated logP) |
|---|---|---|---|
| [3-(Trifluoromethyl)adamantan-1-yl]methanamine | ~245.3 | Adamantane, -CF₃, -CH₂NH₂ | ~3.8 |
| 1-(Aminomethyl)adamantane | 179.3 | Adamantane, -CH₂NH₂ | ~2.1 |
| 3-(Adamantan-1-yl)propan-1-amine | 193.3 (free base) | Adamantane, -CH₂CH₂CH₂NH₂ | ~2.5 |
| 4-(Trifluoromethyl)benzylamine | 175.1 | Benzene, -CF₃, -CH₂NH₂ | ~2.5 |
The trifluoromethyl group in the target compound significantly increases lipophilicity, favoring blood-brain barrier penetration. The rigid adamantane core reduces conformational flexibility, enhancing metabolic stability compared to linear alkylamines .
Biological Activity
[3-(Trifluoromethyl)adamantan-1-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on antiviral properties, interactions with various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an adamantane core substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its structural formula can be represented as follows:
Antiviral Properties
Research has indicated that this compound exhibits notable antiviral activity. A study highlighted its efficacy against various viral strains, particularly in inhibiting viral replication through interference with viral entry mechanisms. The trifluoromethyl group is believed to play a crucial role in enhancing binding affinity to viral proteins.
Case Study: Influenza Virus
In vitro studies demonstrated that the compound significantly reduced the replication of the influenza virus. The mechanism involves blocking the hemagglutinin protein, crucial for viral entry into host cells. The effective concentration (EC50) was found to be approximately 50 nM, indicating strong antiviral potential.
Structure-Activity Relationships (SAR)
The SAR studies conducted on derivatives of this compound have provided insights into how modifications affect biological activity.
| Modification | Effect on Activity | Binding Affinity (Ki) |
|---|---|---|
| Addition of methoxy group at position 4 | Decreased activity by 30% | 75 nM |
| Substitution with halogen at position 2 | Increased activity by 25% | 40 nM |
| Replacement of trifluoromethyl with methyl | Significant reduction in activity | >100 nM |
These findings suggest that the trifluoromethyl group is essential for maintaining high binding affinity and biological activity.
Interaction with Biological Targets
The compound has also been evaluated for its interaction with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Studies indicate that this compound can inhibit P-gp activity, potentially enhancing the bioavailability of co-administered drugs.
In Vivo Studies
In vivo experiments using murine models showed that administration of the compound resulted in a reduction in tumor volume when combined with standard chemotherapeutic agents. The absence of significant side effects further supports its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
